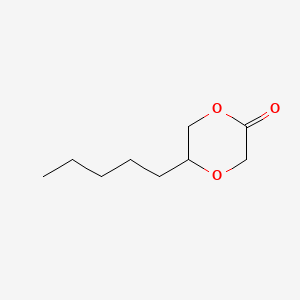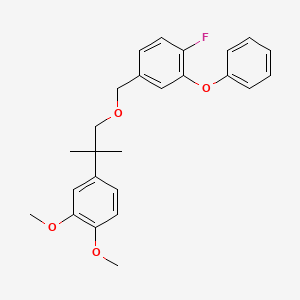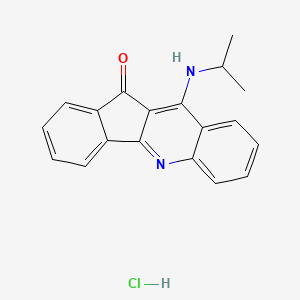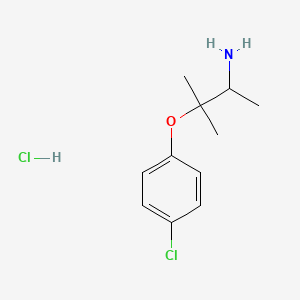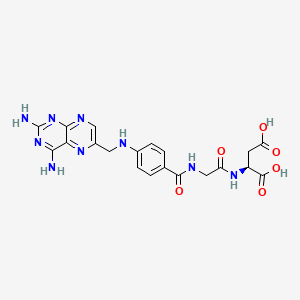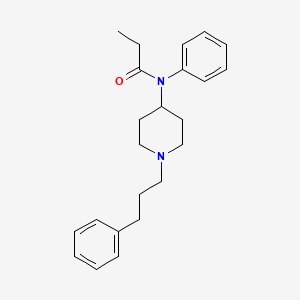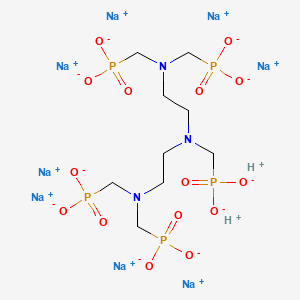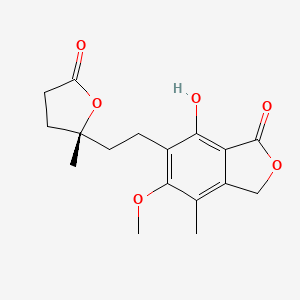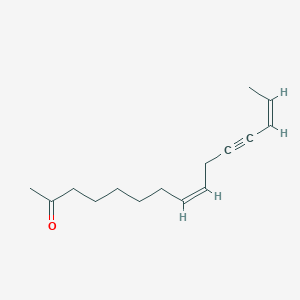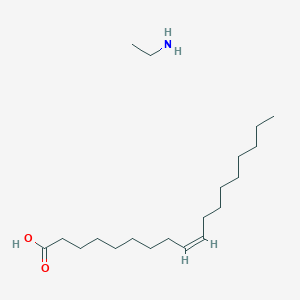
Ethylamine oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine oleate is a compound formed by the reaction of ethylamine and oleic acid. Ethylamine is a primary amine with the formula C2H7N, while oleic acid is a monounsaturated fatty acid with the formula C18H34O2. The resulting compound, this compound, is used in various applications, particularly in the field of medicine as a sclerosing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylamine oleate is synthesized by the reaction of ethylamine with oleic acid. The reaction typically occurs under mild conditions, with the oleic acid being heated to a temperature of around 60-70°C and then slowly adding ethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the oleic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the use of reactors equipped with temperature control and inert gas purging systems to ensure the purity and yield of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Ethylamine oleate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form ethylamine and oleic acid.
Substitution: this compound can undergo substitution reactions, where the ethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary products are ethylamine and oleic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethylamine oleate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its effects on cell membranes and its potential as a drug delivery agent.
Medicine: Utilized as a sclerosing agent in the treatment of varicose veins and esophageal varices.
Industry: Employed in the production of emulsifiers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethylamine oleate involves its interaction with cell membranes. The oleic acid component induces an inflammatory response, leading to fibrosis and occlusion of veins. This makes it effective as a sclerosing agent. The ethylamine component may also play a role in modulating the inflammatory response and coagulation pathways .
Comparison with Similar Compounds
Ethylamine oleate can be compared with other similar compounds such as:
Ethanolamine oleate: Similar in structure but contains an ethanolamine group instead of an ethylamine group.
Diethanolamine oleate: Contains two ethanolamine groups and is used in various industrial applications.
Triethanolamine oleate: Contains three ethanolamine groups and is used as a surfactant and emulsifier.
This compound is unique due to its specific combination of ethylamine and oleic acid, which provides distinct chemical and biological properties.
Properties
CAS No. |
39664-27-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
ethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-3H2,1H3/b10-9-; |
InChI Key |
ARNAHNTWKSJFHG-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


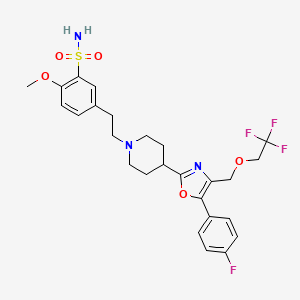
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

